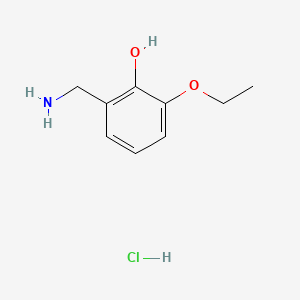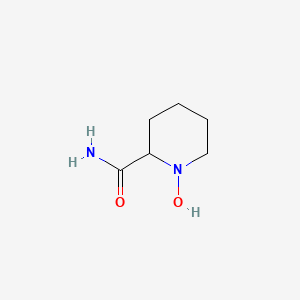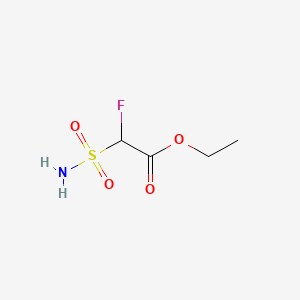
Ethyl 2-fluoro-2-sulfamoylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-fluoro-2-sulfamoylacetate is an organic compound with a unique structure that combines a fluoro group, a sulfamoyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-2-sulfamoylacetate typically involves the reaction of ethyl fluoroacetate with sulfamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete mixing of reactants. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction, the product is purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-fluoro-2-sulfamoylacetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluoro group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The sulfamoyl group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with water or aqueous solutions as the solvent.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as amides, thioethers, or ethers.
Hydrolysis: The major product is 2-fluoro-2-sulfamoylacetic acid.
Oxidation and reduction: Products include various oxidized or reduced forms of the sulfamoyl group.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-fluoro-2-sulfamoylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a drug intermediate or a lead compound in drug discovery.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of ethyl 2-fluoro-2-sulfamoylacetate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, while the sulfamoyl group can act as a nucleophile or electrophile in different reactions. These interactions can affect biological pathways and molecular processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-fluoro-2-sulfamoylacetate can be compared with similar compounds such as:
Ethyl fluoroacetate: Lacks the sulfamoyl group, making it less reactive in certain types of reactions.
Ethyl sulfamoylacetate: Lacks the fluoro group, affecting its reactivity and interactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
2580228-83-5 |
|---|---|
Molekularformel |
C4H8FNO4S |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
ethyl 2-fluoro-2-sulfamoylacetate |
InChI |
InChI=1S/C4H8FNO4S/c1-2-10-4(7)3(5)11(6,8)9/h3H,2H2,1H3,(H2,6,8,9) |
InChI-Schlüssel |
ODQGDZGMQPUOHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride](/img/structure/B13519160.png)
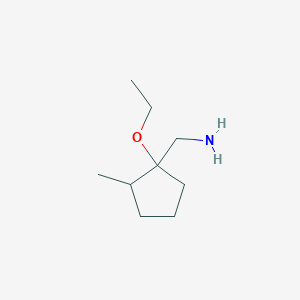
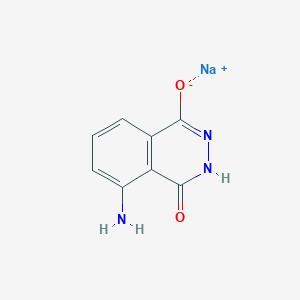
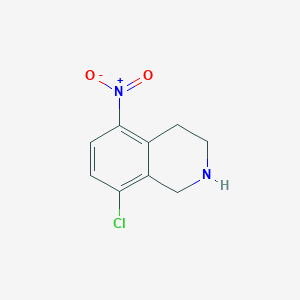

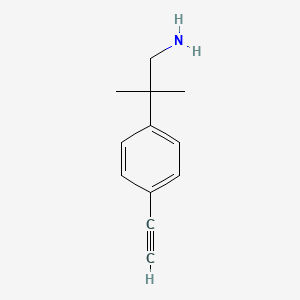
![Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate](/img/structure/B13519202.png)
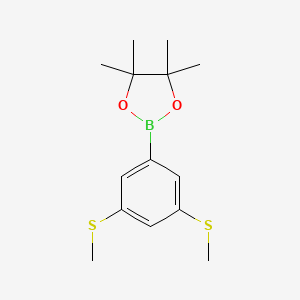
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B13519211.png)
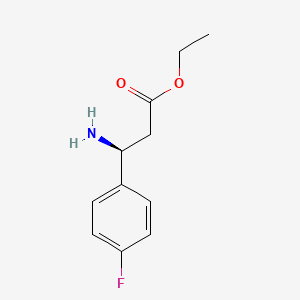
![1-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroethanone](/img/structure/B13519246.png)
